N-myristoyl-D-alanine
Description
Conceptual Framework: N-Acylated Amino Acids in Biological Systems
N-acylated amino acids (NAAAs) are a family of endogenous signaling molecules where a fatty acid is linked to the amino group of an amino acid through an amide bond. nih.govmdpi.com The occurrence of these molecules in biological systems has been known for some time, with roles spanning from metabolic regulation to cell signaling. frontiersin.orgnih.gov
Fatty acylation is a type of covalent modification where a fatty acid is attached to a molecule, such as a protein or an amino acid. ocl-journal.org This process is crucial for a multitude of cellular functions. nih.gov The attachment of a lipid moiety can alter a molecule's hydrophobicity, influencing its subcellular localization, its interactions with membranes, and its engagement in protein-protein interactions. ocl-journal.orgresearchgate.net
In metabolic pathways, fatty acylation is integral to cellular energetics and the regulation of metabolic flux. nih.govnih.gov For instance, intracellular pools of fatty acids serve as precursors for both energy production and the acylation of proteins, linking the cell's metabolic state to post-translational modification events. nih.govnih.gov In signaling pathways, the fatty acylation of key proteins, such as those in the Ras family of small GTPases or the Src family of tyrosine kinases, is essential for their recruitment to cellular membranes where they participate in signal transduction cascades. frontiersin.orgembopress.org The myristoyl group, in particular, is known to mediate transient membrane interactions that are critical for regulating cellular signaling. nih.govwikipedia.org
While both N-acylated amino acids and protein lipidation involve the attachment of fatty acids, they represent distinct molecular classes with different scopes of function. Protein lipidation is a post-translational modification where a fatty acid is attached to a large protein, profoundly influencing its localization and function. researchgate.netroyalsocietypublishing.org N-myristoylation, a well-studied form of protein lipidation, involves the attachment of myristic acid to an N-terminal glycine (B1666218) residue of a protein, a modification critical for targeting proteins to membranes and initiating signaling cascades. frontiersin.orgwikipedia.org
In contrast, N-acylated amino acids are smaller, independent molecules. nih.gov They are not part of a larger protein structure but are instead formed by the direct conjugation of a fatty acid to a free amino acid. mdpi.comfrontiersin.org These molecules act as signaling lipids themselves, belonging to a class of fatty acid amides that includes the well-known endocannabinoid anandamide. frontiersin.orgnih.gov Their biological roles are diverse and still under investigation, but they have been implicated in processes such as the regulation of energy homeostasis and inflammation. frontiersin.orgwikipedia.org The distinction is crucial: protein lipidation modifies a protein's function, whereas N-acylated amino acids are effector molecules in their own right.
Table 1: Comparison of N-Acylated Amino Acids and Protein Lipidation
| Feature | N-Acylated Amino Acids (NAAAs) | Protein Lipidation |
|---|---|---|
| Molecular Nature | Small, independent signaling lipid molecules. nih.gov | Post-translational modification of a larger protein. royalsocietypublishing.org |
| Structure | A fatty acid covalently linked to a single amino acid. nih.gov | A fatty acid covalently linked to an amino acid residue (e.g., Glycine, Cysteine) within a protein sequence. ocl-journal.orglongdom.org |
| Primary Function | Act as endogenous signaling molecules, regulating various physiological processes. nih.govwikipedia.org | Modulates protein function, localization, and interactions with membranes and other proteins. ocl-journal.orgresearchgate.net |
| Example | N-arachidonoyl-ethanolamine (Anandamide), N-oleoyl phenylalanine. nih.govfrontiersin.org | N-myristoylation of Src family kinases, S-palmitoylation of Ras proteins. frontiersin.org |
The Significance of D-Amino Acid Chirality in Biological Contexts
Chirality, or the "handedness" of molecules, is a fundamental property in biology. While proteins are almost exclusively built from L-amino acids, their mirror images, D-amino acids, are found in nature and perform distinct and vital biological roles. nih.govjst.go.jp
D-amino acids were once thought to be unnatural, but they are now known to be widespread, particularly in the microbial world. thieme-connect.comtandfonline.com Bacteria utilize D-amino acids, most notably D-alanine and D-glutamic acid, as essential components of their peptidoglycan cell walls. jst.go.jpfrontiersin.org This incorporation of D-amino acids provides structural integrity and, crucially, makes the cell wall resistant to degradation by most proteases, which are evolved to cleave peptide bonds between L-amino acids. frontiersin.org Bacteria also release free D-amino acids to regulate processes like biofilm formation and spore germination. frontiersin.org
In eukaryotes, including mammals, the presence of D-amino acids is more limited but functionally significant. nih.gov D-serine and D-aspartate are the most prominent examples, acting as important signaling molecules in the nervous and endocrine systems. nih.govtandfonline.com For instance, D-serine is a critical co-agonist for N-methyl-D-aspartate (NMDA) receptors in the brain, playing a key role in neurotransmission. nih.gov The presence of D-amino acids in eukaryotes is often the result of post-translational modification of proteins or enzymatic conversion from their L-counterparts. nih.govthieme-connect.com
Table 2: Examples of D-Amino Acids and Their Biological Roles
| D-Amino Acid | Organism(s) | Biological Role(s) |
|---|---|---|
| D-Alanine | Bacteria | Essential component of peptidoglycan cell wall, providing structural rigidity and resistance to proteases. jst.go.jpfrontiersin.org Released to regulate spore germination. frontiersin.org |
| D-Glutamic Acid | Bacteria | Key constituent of the peptidoglycan cell wall. frontiersin.org |
| D-Serine | Mammals, Bacteria | In mammals, acts as a neurotransmitter and co-agonist of NMDA receptors in the brain. nih.govtandfonline.com In some bacteria, can provide tolerance to certain antibiotics when incorporated into the cell wall. frontiersin.org |
| D-Aspartate | Mammals, Bacteria | Associated with neurogenesis and endocrine functions in mammals. nih.govtandfonline.com Found in high concentrations in some bacteria. thieme-connect.com |
| D-Tryptophan | Plants, Bacteria | A precursor to plant hormones (auxins). thieme-connect.com Some synthetic derivatives show antimicrobial properties. thieme-connect.com |
Biological systems exhibit a high degree of stereochemical specificity, meaning that the three-dimensional arrangement of atoms in a molecule is critical for its function. nih.govscitechnol.com Enzymes and receptors have active sites or binding pockets that are themselves chiral, allowing them to distinguish between stereoisomers (like L- and D-amino acids) with remarkable precision. scitechnol.comwikipedia.org This is often described using the "lock and key" or "induced fit" models, where only a molecule with the correct shape can bind effectively and elicit a biological response. ontosight.ai
This specificity ensures the fidelity of metabolic pathways and signaling events. ontosight.aiphilarchive.org For example, the enzymes of protein synthesis (ribosomes and aminoacyl-tRNA synthetases) are specifically designed to incorporate only L-amino acids, ensuring the correct folding and function of proteins. tandfonline.com Conversely, the presence of a D-amino acid in a peptide can render it resistant to degradation by common peptidases, a strategy used by some microorganisms to produce durable peptide antibiotics. thieme-connect.comfrontiersin.org Therefore, the chirality of a molecule is a key determinant of its biological interactions and metabolic fate. nih.gov
Theoretical Significance of N-Myristoyl-D-Alanine as a Distinct Chemical Entity
The theoretical significance of this compound arises from the unique combination of its two components. The N-myristoyl group, a 14-carbon saturated fatty acid, confers significant hydrophobicity to the molecule. This lipid tail is known to facilitate interactions with the lipid bilayers of cell membranes, suggesting a potential role for this compound in membrane-associated processes or in traversing cellular membranes. embopress.orgwikipedia.org
The D-alanine component introduces stereochemical uniqueness. As most biological systems are optimized for L-amino acids, the D-configuration of alanine (B10760859) makes this compound theoretically resistant to degradation by common peptidases and other enzymes that exhibit stereospecificity for L-isomers. tandfonline.comfrontiersin.org This potential for increased biological stability is a significant feature.
Furthermore, research has shown that certain N-acyl derivatives of D-amino acids, including N-acyl-D-alanine, can possess inhibitory properties against specific microorganisms like Clostridium botulinum, particularly when used in conjunction with other agents. thieme-connect.comnih.govcdnsciencepub.com This highlights the potential for this class of molecules to have specific biological activities that their L-amino acid counterparts lack. nih.gov The combination of a membrane-interacting lipid tail and a metabolically stable, stereochemically distinct D-amino acid makes this compound a compound of considerable interest for investigation into novel biological activities, signaling pathways, and antimicrobial mechanisms.
Structure
3D Structure
Properties
Molecular Formula |
C17H33NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R)-2-(tetradecanoylamino)propanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |
InChI Key |
XDOBXTLSTUFRRP-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
sequence |
A |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Transformations Involving N Myristoyl D Alanine
Hypothesized Enzymatic Biosynthesis of N-Myristoyl-D-Alanine
The formation of an amide bond between myristic acid and D-alanine is likely an enzyme-catalyzed process, given the specificity and efficiency required for such biochemical transformations in biological systems. The most probable mechanism involves the activation of myristic acid and its subsequent transfer to the amino group of D-alanine, a reaction that could be mediated by an acyltransferase or a ligase.
Exploration of Acyltransferase or Ligase Activity in D-Amino Acid N-Acylation
The N-acylation of amino acids is a common biochemical modification. Enzymes such as N-myristoyltransferases (NMTs) are known to catalyze the attachment of myristate to the N-terminal glycine (B1666218) of proteins. While NMTs are highly specific for glycine, the existence of other acyltransferases with broader substrate specificity suggests that an enzyme capable of utilizing D-alanine as a substrate could exist.
Enzymatic strategies for the synthesis of N-acyl amino acids (NAAAs) generally fall into two categories: ATP-dependent and ATP-independent pathways. nih.gov ATP-dependent enzymes, such as acyl-adenylating enzymes, activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.gov In contrast, ATP-independent pathways often involve hydrolases like lipases or aminoacylases that utilize an acyl-enzyme intermediate. nih.govuni-duesseldorf.de It is conceivable that a dedicated or promiscuous enzyme from one of these families facilitates the synthesis of this compound.
In most fatty acylation reactions, the fatty acid is first activated to its coenzyme A (CoA) thioester. Myristic acid is converted to myristoyl-CoA by the action of an acyl-CoA synthetase. mdpi.com Myristoyl-CoA then serves as the activated acyl donor for the transfer of the myristoyl group. caymanchem.com This is a well-established mechanism in protein N-myristoylation and other lipid syntheses. caymanchem.comtaylorandfrancis.com Therefore, it is highly probable that myristoyl-CoA is the direct acyl donor in the biosynthesis of this compound. The general reaction can be depicted as:
Myristoyl-CoA + D-alanine → this compound + CoA-SH
The enzyme catalyzing this reaction may possess novel substrate specificity for D-amino acids. While L-amino acids are the predominant enantiomers in most biological processes, the existence of D-amino acids and enzymes that act on them is well-documented, particularly in microorganisms. nih.govnih.gov It is possible that a yet-unidentified acyltransferase has evolved to specifically recognize and acylate D-alanine.
Alternatively, the synthesis of this compound could be the result of enzymatic promiscuity. An existing acyltransferase, whose primary substrate is an L-amino acid or another small molecule, might exhibit a low level of activity with D-alanine. The GCN5-related N-acyltransferases (GNAT) family, which contains over 10,000 members with many uncharacterized enzymes, is a potential source of such an enzyme. frontiersin.org Some GNAT enzymes are known to catalyze the formation of N-acyl-D-amino acids. frontiersin.org
Precursor Availability and Metabolic Flux Considerations
D-Alanine: While L-alanine is a common non-essential amino acid synthesized from pyruvate (B1213749), D-alanine is less common in eukaryotes but is a key component of the peptidoglycan in bacterial cell walls. nih.govcreative-peptides.com In organisms that produce it, D-alanine is typically synthesized from L-alanine by the enzyme alanine (B10760859) racemase. creative-peptides.comasm.org The human body can also contain a pool of D-amino acids derived from the gut microbiota. nih.gov
Myristic Acid: Myristic acid is a 14-carbon saturated fatty acid. wikipedia.org It can be obtained from the diet or synthesized endogenously. In fatty acid synthesis, myristic acid can be produced and is then converted to myristoyl-CoA. mdpi.com Myristic acid is found in various animal and plant fats, such as palm kernel oil, coconut oil, and butterfat. wikipedia.org Although it is a minor component of total fatty acids in mammals, it plays important roles in cellular signaling and protein stabilization. taylorandfrancis.comnih.gov
The intracellular pools of both D-alanine and myristoyl-CoA are subject to tight regulation.
D-Alanine Pool: The concentration of D-alanine is controlled by the activity of alanine racemase and D-amino acid oxidases, which degrade D-amino acids. nih.gov In bacteria, the synthesis of D-alanine is closely tied to the requirements for cell wall synthesis. nih.gov
Myristoyl-CoA Pool: The availability of myristoyl-CoA is regulated by fatty acid synthesis and degradation (β-oxidation), as well as dietary intake. nih.gov The enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, are key regulatory points. mdpi.com The constant synthesis and degradation of proteins and other lipids also influence the flux of myristoyl-CoA. youtube.com The regulation of these substrate pools would ultimately control the rate of this compound formation, ensuring its synthesis is coordinated with other cellular needs.
Interactive Data Tables
Table 1: Key Molecules in the Hypothesized Biosynthesis of this compound
| Compound Name | Chemical Formula | Role in Pathway |
| Myristic Acid | C14H28O2 | Precursor fatty acid |
| D-Alanine | C3H7NO2 | Precursor amino acid |
| Myristoyl-CoA | C35H62N7O17P3S | Activated acyl donor |
| This compound | C17H33NO3 | Final product |
Table 2: Potential Enzymes Involved in this compound Biosynthesis
| Enzyme Class | Potential Function | Key Characteristics |
| Acyl-CoA Synthetase | Activates myristic acid | Requires ATP |
| Acyltransferase | Transfers myristoyl group to D-alanine | May have novel or promiscuous specificity for D-amino acids |
| Ligase | Joins myristic acid and D-alanine | Often ATP-dependent |
| Alanine Racemase | Synthesizes D-alanine from L-alanine | Key to D-alanine availability |
Analogies to N-Acylated D-Amino Acid Formation in Natural Product Biosynthesis
The formation of this compound is best understood by examining analogous processes in microbial secondary metabolism. The incorporation of both a fatty acid (myristoyl group) and a non-standard D-amino acid (D-alanine) points towards sophisticated enzymatic machinery capable of handling these specific substrates.
A compelling parallel for the biosynthesis of this compound is the formation of N-myristoyl-D-asparagine, a key component in the synthesis of colibactin (B12421223). researchgate.netnih.gov Colibactin is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other bacteria. secomzaidan.jpfrontiersin.org Its biosynthesis involves a "prodrug" strategy, where an inactive precursor, precolibactin, is assembled inside the bacterial cell to prevent self-toxicity. nih.govnih.gov
This precursor is synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. researchgate.net A critical step involves the NRPS enzyme ClbN, which incorporates asparagine to generate the N-myristoyl-D-asparagine "prodrug motif". nih.gov This motif acts as a protective cap. Once precolibactin is transported to the bacterial periplasm, a dedicated peptidase, ClbP, cleaves off the N-myristoyl-D-asparagine moiety to release the active, genotoxic colibactin. researchgate.netsecomzaidan.jp This process highlights a clear biological precedent for the enzymatic linkage of a myristoyl group to a D-amino acid as part of a complex natural product pathway.
Table 1: Key Enzymatic Steps in the Handling of N-Myristoyl-D-Asparagine in the Colibactin Pathway
| Enzyme | Class | Function | Relevance to N-Acyl-D-Amino Acid Formation |
| ClbN | Nonribosomal Peptide Synthetase (NRPS) | Incorporates asparagine and facilitates its N-myristoylation to form the N-myristoyl-D-asparagine prodrug motif. nih.gov | Demonstrates a mechanism for the formation of an N-myristoyl-D-amino acid structure. |
| ClbM | MATE Transporter | Effluxes the precolibactin prodrug, containing the N-myristoyl-D-asparagine cap, to the periplasm. frontiersin.orgnih.gov | Shows a transport strategy for N-acylated peptide precursors. |
| ClbP | Periplasmic Peptidase | Cleaves the amide bond of N-myristoyl-D-asparagine to release it from precolibactin, activating the genotoxin. researchgate.netsecomzaidan.jp | Provides an example of specific enzymatic cleavage of an N-myristoyl-D-amino acid. |
Theoretical Mechanisms of Amide Bond Formation with D-Stereochemistry
The presence of D-amino acids in natural products is achieved through two primary biosynthetic routes: Nonribosomal Peptide Synthesis (NRPS) and post-translational modification of ribosomally synthesized peptides (RiPPs). nih.govkib.ac.cn
Non-Ribosomal Peptide Synthetase (NRPS) Pathway : This is the most likely route for the de novo synthesis of a molecule like this compound. NRPS systems are large, modular enzymes that activate and link amino acids. asm.org A theoretical NRPS module for this compound synthesis would likely involve:
An Adenylation (A) domain that recognizes and activates L-alanine (the common isomer) with ATP.
An Epimerization (E) domain that converts the activated L-alanine, which is tethered to a thiolation (T) domain, into D-alanine. asm.org
A specialized Condensation (C) domain or an associated N-acyltransferase enzyme that catalyzes the formation of the amide bond between the myristoyl group (likely as myristoyl-CoA) and the amino group of the tethered D-alanine.
Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Pathway : In this alternative mechanism, a precursor peptide containing L-alanine would be synthesized by the ribosome. nih.gov Subsequently, a separate enzyme, a peptidyl-amino acyl L-D isomerase, would convert the L-alanine residue within the peptide to D-alanine. nih.gov Following this, an N-acyltransferase could potentially attach the myristoyl group. This pathway is generally associated with modifying amino acids within a larger peptide chain.
Metabolism and Degradation Pathways of this compound
The breakdown of this compound in a biological system would necessitate the enzymatic cleavage of the stable amide bond linking the myristic acid and the D-alanine. This process would release the constituent fatty acid and amino acid, allowing them to enter their respective metabolic pools.
Enzymatic Hydrolysis of the Amide Bond
The hydrolysis of the amide bond in this compound is expected to be catalyzed by specific hydrolases. Several classes of enzymes are known to act on N-acylated amino acids, and their potential role in this context is explored below.
While no enzyme has been specifically identified for this compound, several candidates can be proposed based on their known substrate specificities. These enzymes belong to the hydrolase family, which uses water to break chemical bonds. wikipedia.orgwikipedia.org
N-acyl-D-amino acid deacylase (D-aminoacylase; EC 3.5.1.81) : This enzyme class is a strong candidate for the hydrolysis of this compound. These enzymes specifically catalyze the reaction: N-acyl-D-amino acid + H₂O ⇌ a fatty acid + a D-amino acid. wikipedia.org They are known to be used in industrial processes for the resolution of racemic N-acetyl-amino acids to produce pure D-amino acids, such as D-valine and D-leucine, demonstrating their strict D-stereospecificity. researchgate.net
Amidases (EC 3.5.1.4) : This is a broad class of enzymes that hydrolyze linear amides. wikipedia.orgcreative-enzymes.com While many amidases have specificity for short-chain amides, some, like fatty acid amide hydrolase (FAAH), can act on N-acyl amides with long fatty acid chains. elifesciences.orgwikipedia.org
Fatty Acid Amide Hydrolase (FAAH) : FAAH is a key enzyme in the degradation of N-acyl ethanolamines (like anandamide) and also acts on N-acyl amino acids. elifesciences.orgwikipedia.org While its substrate scope is well-studied for L-amino acid conjugates, its activity on N-acyl-D-amino acids is less characterized but remains a possibility. nih.gov
Table 2: Putative Enzymes for the Degradation of this compound
| Enzyme Class | EC Number | General Function | Potential Relevance to this compound |
| N-acyl-D-amino acid deacylase | 3.5.1.81 | Hydrolyzes N-acylated D-amino acids into a fatty acid and a D-amino acid. wikipedia.org | Highly probable candidate due to its specific recognition of the N-acyl-D-amino acid structure. researchgate.net |
| Amidase | 3.5.1.4 | Catalyzes the hydrolysis of amide bonds in a wide range of molecules. wikipedia.org | A broad category that could contain enzymes capable of hydrolyzing this compound. |
| Fatty Acid Amide Hydrolase (FAAH) | 3.5.1.99 | Degrades various fatty acid amides, including some N-acyl amino acids. elifesciences.orgwikipedia.org | A possible candidate, although its stereospecificity for D-amino acid conjugates is not fully established. |
Stereospecificity of Degradative Enzymes towards the D-Alanine Moiety
The stereochemistry of the amino acid is a critical factor for enzyme recognition and catalysis. acs.org Enzymes that metabolize amino acids typically exhibit strict stereospecificity, meaning they act exclusively on either the L- or D-enantiomer. nih.gov
For the degradation of this compound, the D-configuration of the alanine residue would be the key determinant for substrate binding to a degradative enzyme like N-acyl-D-amino acid deacylase. researchgate.net This enzyme's active site is structured to accommodate the specific spatial arrangement of the D-isomer, preventing the L-isomer from binding productively. This high fidelity ensures that metabolic pathways remain segregated and prevents the inappropriate breakdown of L-amino acid-containing molecules. nih.gov Similarly, enzymes like D-amino acid oxidase, which further metabolize free D-amino acids, are strictly specific for the D-enantiomer, acting on the D-alanine product after its release by the hydrolase. acs.orgnih.gov
Fate of Myristic Acid and D-Alanine Moieties Post-Cleavage
Upon the hydrolytic cleavage of this compound, the resulting myristic acid and D-alanine molecules are shuttled into separate metabolic routes for further processing and utilization.
Integration of Released Myristic Acid into Lipid Metabolism
The liberated myristic acid, a 14-carbon saturated fatty acid, is readily incorporated into the cellular lipid metabolism. The initial and crucial step for its metabolic activation is the conversion to its coenzyme A (CoA) thioester, myristoyl-CoA. This reaction is catalyzed by myristoyl-CoA synthetase, an enzyme predominantly found in the cytoplasm. creative-proteomics.com
Once activated, myristoyl-CoA can enter the beta-oxidation pathway, a mitochondrial process that systematically breaks down fatty acyl-CoA molecules to generate energy. wikipedia.orgmicrobenotes.com In the case of myristoyl-CoA, it undergoes six cycles of beta-oxidation. brainly.com Each cycle consists of four enzymatic reactions that shorten the fatty acyl chain by two carbons, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org The complete beta-oxidation of one molecule of myristic acid results in the production of seven molecules of acetyl-CoA. brainly.com
The acetyl-CoA produced from the beta-oxidation of myristic acid serves as a central metabolic intermediate. It can enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) for the complete oxidation to carbon dioxide, a process that generates a significant amount of ATP through oxidative phosphorylation. microbenotes.comlibretexts.org Alternatively, acetyl-CoA can be utilized as a building block for the synthesis of other biomolecules, including other fatty acids and steroids. libretexts.orgreactome.org
Table 1: Key Enzymes in Myristic Acid Metabolism
| Enzyme | Function | Cellular Localization |
| Myristoyl-CoA Synthetase | Activates myristic acid to myristoyl-CoA. creative-proteomics.com | Cytoplasm creative-proteomics.com |
| Acyl-CoA Dehydrogenase | Catalyzes the first step of beta-oxidation. wikipedia.org | Mitochondria wikipedia.org |
| Enoyl-CoA Hydratase | Catalyzes the second step of beta-oxidation. wikipedia.org | Mitochondria wikipedia.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of beta-oxidation. wikipedia.org | Mitochondria wikipedia.org |
| Ketoacyl-CoA Thiolase | Catalyzes the final step of beta-oxidation, releasing acetyl-CoA. reactome.org | Mitochondria reactome.org |
Catabolism or Utilization of Released D-Alanine
The D-alanine moiety released from the cleavage of this compound is metabolized through pathways that can process D-amino acids. In mammals, the primary enzyme responsible for the catabolism of neutral D-amino acids, including D-alanine, is D-amino acid oxidase (DAAO). nih.govwikipedia.org This FAD-containing flavoenzyme catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide. wikipedia.orgscispace.com
The reaction mechanism of DAAO involves the oxidation of the D-amino acid to an imino acid, which is then non-enzymatically hydrolyzed to the corresponding α-keto acid (pyruvate in the case of D-alanine) and ammonia. scispace.com
Pyruvate is a pivotal metabolite that stands at the crossroads of several major metabolic pathways. libretexts.orgnih.gov Depending on the energy status and metabolic needs of the cell, pyruvate can have several fates:
Conversion to Acetyl-CoA: Pyruvate can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. This acetyl-CoA can then enter the citric acid cycle for energy production. researchgate.netnih.gov
Gluconeogenesis: In tissues such as the liver, pyruvate can be used as a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. libretexts.org
Conversion to Alanine: Pyruvate can be transaminated to form the L-isomer of alanine, L-alanine. libretexts.orgnih.gov
Conversion to Lactate: Under anaerobic conditions, pyruvate can be reduced to lactate. libretexts.org
The catabolism of D-alanine via DAAO is also recognized for its role in certain physiological processes, including the regulation of D-serine levels in the central nervous system and potential contributions to detoxification. wikipedia.org
Table 2: Products of D-Alanine Catabolism by D-Amino Acid Oxidase
| Substrate | Enzyme | Products |
| D-Alanine | D-Amino Acid Oxidase (DAAO) wikipedia.org | Pyruvate, Ammonia, Hydrogen Peroxide wikipedia.orgscispace.com |
Molecular Interactions and Proposed Biological Roles of N Myristoyl D Alanine
Interactions with Enzymes and Transporters
N-myristoyl-D-alanine, a molecule combining the saturated 14-carbon fatty acid myristic acid with the D-enantiomer of alanine (B10760859), is not a naturally occurring compound in most biological systems. However, its structure suggests potential interactions with various enzymes and transport proteins, particularly those involved in D-amino acid and lipid metabolism. This section explores the theoretical interactions of this compound with key enzymes and transporters based on their known substrate specificities and mechanisms of action.
As a Substrate or Modulator for D-Amino Acid Metabolizing Enzymes
The presence of a D-alanine moiety in this compound suggests it could interact with enzymes that recognize and process D-amino acids. These enzymes are crucial for various physiological processes in both prokaryotes and eukaryotes.
D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govwikipedia.org In mammals, DAO is involved in regulating the levels of D-serine, a co-agonist of the NMDA receptor in the brain, and in the detoxification of other D-amino acids. nih.govwikipedia.org Microbial DAOs are utilized in various biotechnological applications. frontiersin.org
The substrate specificity of DAO is broad, with a preference for neutral, hydrophobic D-amino acids. nih.gov D-alanine is a known substrate for DAO. nih.gov The attachment of a myristoyl group to D-alanine introduces a significant hydrophobic component to the molecule. Given DAO's preference for hydrophobicity, it is plausible that this compound could act as a substrate. However, the bulky myristoyl group might also sterically hinder the binding of the D-alanine portion to the active site of the enzyme.
No direct studies have been identified that investigate this compound as a substrate or modulator of D-amino acid oxidase. Further research would be necessary to determine if the myristoyl group enhances or inhibits the interaction with DAO and to quantify the kinetic parameters of such an interaction.
Table 1: Known Substrates of D-Amino Acid Oxidase and the Theoretical Position of this compound
| Substrate | Classification | Interaction with DAO | Potential for this compound Interaction |
| D-Alanine | Neutral, small | Known substrate. nih.gov | The D-alanine moiety suggests potential as a substrate. |
| D-Serine | Polar, neutral | Important physiological substrate in mammals. nih.gov | The core amino acid structure is recognized by DAO. |
| D-Leucine | Neutral, hydrophobic | Good substrate. | The hydrophobicity of the myristoyl group could enhance binding. |
| D-Phenylalanine | Aromatic, hydrophobic | Good substrate. | The hydrophobicity of the myristoyl group could enhance binding. |
| This compound | Lipophilic amino acid | Theoretical substrate/modulator. | The myristoyl group may influence binding affinity and catalytic efficiency. |
Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.org This enzymatic activity is crucial for providing D-alanine, an essential component for the synthesis of peptidoglycan in bacterial cell walls. nih.gov As this enzyme is absent in humans, it is an attractive target for the development of antibacterial drugs. nih.gov
The active site of alanine racemase is highly specific for its substrate, alanine. nih.gov Known inhibitors of this enzyme, such as D-cycloserine, are structural analogs of D-alanine. wikipedia.orgnih.gov The large, hydrophobic myristoyl group attached to the amino group of D-alanine in this compound would likely prevent it from fitting into the active site of alanine racemase. Therefore, it is improbable that this compound would act as a substrate for this enzyme.
However, it is theoretically possible that this compound could act as an inhibitor. If the D-alanine portion of the molecule can bind to the active site, the myristoyl chain might occupy a nearby hydrophobic pocket, potentially leading to non-competitive or uncompetitive inhibition. There is currently no experimental evidence to support this hypothesis.
D-alanine ligase (Ddl) is another critical bacterial enzyme involved in peptidoglycan synthesis. ebi.ac.uk It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. nih.govnih.gov This dipeptide is subsequently incorporated into the peptidoglycan precursor. researchgate.net Inhibition of D-alanine ligase disrupts cell wall synthesis and leads to bacterial cell death. nih.gov
The substrate-binding pocket of D-alanine ligase is specifically adapted to accommodate two D-alanine molecules. nih.govnih.gov The presence of the bulky and hydrophobic myristoyl group on the amino group of D-alanine would almost certainly prevent this compound from acting as a substrate for the first D-alanine binding site. The formation of the peptide bond requires a free amino group on the second D-alanine molecule, a feature that is absent in this compound.
Therefore, it is highly unlikely that this compound could serve as a substrate for D-alanine ligase. It is also unlikely to be an effective inhibitor, as its structure deviates significantly from that of D-alanine and known inhibitors like D-cycloserine. nih.gov
Proposed Interactions with Amino Acid or Lipid Transporters
The transport of this compound across cellular membranes would be a prerequisite for its interaction with intracellular enzymes. The myristoyl group is a key feature that would likely govern its mode of transport.
N-myristoylation is a well-known lipid modification of proteins that facilitates their anchoring to cellular membranes. wikipedia.orgcreative-diagnostics.com This hydrophobic tail can insert into the lipid bilayer, tethering the attached protein to the membrane. nih.gov Similarly, myristoylated peptides have been shown to efficiently enter living cells. nih.gov This suggests that this compound may be able to passively diffuse across cell membranes, driven by its lipophilic character.
Alternatively, this compound could be a substrate for specific transporters. While it is unlikely to be recognized by typical amino acid transporters due to the bulky myristoyl group, it might interact with transporters of fatty acids or other lipids. Some peripheral membrane proteins function as carriers for non-polar molecules like fatty acids. wikipedia.org It is conceivable that this compound could be transported into cells via such a mechanism. In bacteria, active transport systems exist for D-alanine. nih.gov However, the specificity of these systems for acylated D-amino acids has not been explored.
Theoretical Roles in Microbial Physiology and Metabolism
The unique structure of this compound suggests several theoretical roles it could play in microbial physiology and metabolism, primarily by influencing the cell wall and membrane-associated processes.
The bacterial cell wall is a dynamic structure, and the incorporation of non-canonical D-amino acids can alter its properties. embopress.org D-alanine itself is a crucial component of peptidoglycan and teichoic acids in Gram-positive bacteria. nih.govnih.gov If this compound were able to enter the bacterial cytoplasm, the D-alanine moiety could potentially be cleaved by an amidase, releasing D-alanine and myristic acid. The released D-alanine could then be incorporated into the cell wall, potentially altering its structure and function.
Furthermore, the myristoyl group could have independent effects. Myristic acid can be incorporated into the bacterial membrane, altering its fluidity and potentially impacting the function of membrane-embedded proteins. The accumulation of this compound in the membrane could also disrupt the membrane's physical properties.
Biofilm formation is a critical aspect of microbial life, providing protection against environmental stresses and antimicrobial agents. mdpi.com The formation of biofilms is a complex process that involves cell adhesion, proliferation, and the production of an extracellular matrix. nih.govnih.gov The surface properties of bacterial cells play a crucial role in the initial stages of biofilm formation. The incorporation of a lipophilic molecule like this compound into the cell membrane or cell wall could alter the cell surface hydrophobicity, thereby influencing the ability of the bacteria to adhere to surfaces and to each other, which are key steps in biofilm development. There is some evidence that acylated carnitine derivatives can affect biofilm formation in Listeria monocytogenes, suggesting that lipidated amino acid derivatives could have similar effects. mcmaster.ca
Table 2: Summary of Theoretical Interactions and Roles of this compound
| Target/Process | Proposed Interaction/Role | Scientific Rationale |
| D-Amino Acid Oxidase | Potential substrate or modulator. | D-alanine is a known substrate, and the enzyme has a preference for hydrophobic molecules. nih.gov |
| Alanine Racemase | Unlikely substrate, potential inhibitor. | The myristoyl group likely causes steric hindrance at the active site. nih.gov |
| D-Alanine Ligase | Highly unlikely substrate or inhibitor. | The structure is incompatible with the enzyme's active site and mechanism. nih.govnih.gov |
| Cellular Membranes | Passive diffusion or transporter-mediated uptake. | The myristoyl group confers lipophilicity, facilitating membrane interaction. wikipedia.orgnih.gov |
| Microbial Cell Wall | Alteration of peptidoglycan structure. | Potential release of D-alanine for incorporation into the cell wall. embopress.orgnih.gov |
| Microbial Biofilm Formation | Modulation of adhesion and biofilm development. | Alteration of cell surface hydrophobicity. mdpi.commcmaster.ca |
Hypothetical Involvement in Bacterial Cell Wall Biogenesis and Modification
The bacterial cell wall, particularly the peptidoglycan (PG) layer, is essential for maintaining cell integrity and shape. wikipedia.org Its synthesis is a complex process involving numerous enzymes and specific precursor molecules, making it a prime target for antimicrobial agents. nih.gov
The biosynthesis of peptidoglycan relies on precursor units, notably the UDP-N-acetylmuramic acid-pentapeptide, which terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. researchgate.netnih.gov This D-Ala-D-Ala terminus is crucial for the transpeptidation reactions that cross-link the glycan chains, giving the cell wall its structural strength. researchgate.netlibretexts.org Enzymes such as D-alanyl-D-alanine ligase are essential for creating this dipeptide. embopress.org
This compound, due to its D-alanine component, could theoretically act as a structural analog of D-alanine itself or the terminal D-Ala of the pentapeptide. By mimicking the natural substrate, it could potentially interact with and inhibit key enzymes in the peptidoglycan synthesis pathway.
Potential Mechanisms of Inhibition by this compound:
| Enzyme/Process Target | Hypothetical Mechanism of Action | Potential Consequence |
| Alanine Racemase (Alr) | Competitive inhibition due to structural similarity to D-alanine, preventing the conversion of L-alanine to D-alanine. nih.gov | Depletion of the D-alanine pool required for peptidoglycan synthesis. |
| D-alanyl-D-alanine Ligase (Ddl) | Binding to the active site as a D-alanine analog, preventing the formation of the essential D-Ala-D-Ala dipeptide. embopress.org | Lack of complete pentapeptide precursors for cell wall construction. |
| Transpeptidases (PBPs) | The myristoylated D-alanine analog could bind to the active site, sterically hindering the enzyme from cross-linking peptidoglycan chains. researchgate.netlibretexts.org | Weakened peptidoglycan structure, leading to cell wall instability. |
The large, hydrophobic myristoyl group could enhance binding to enzymes located at the cell membrane, where the final stages of peptidoglycan synthesis occur. nih.gov However, this bulky group might also sterically prevent the molecule from fitting into the active sites of cytoplasmic enzymes like Ddl.
Disruption of cell wall biogenesis would severely impact bacterial viability. A weakened peptidoglycan layer would render the bacterium susceptible to osmotic lysis, especially in hypotonic environments. libretexts.orgembopress.org Inhibition of key enzymes in this pathway would likely lead to bactericidal or bacteriostatic effects. nih.gov
Beyond direct impacts on growth, interfering with cell wall components can also affect virulence. In Gram-positive bacteria, D-alanine is incorporated into teichoic acids (TAs), polymers that play roles in biofilm formation, adhesion, and resistance to cationic antimicrobial peptides. nih.govsemanticscholar.org Inhibition of D-alanine incorporation into these structures increases susceptibility to host defense mechanisms. nih.govresearchgate.net Therefore, by interfering with D-alanine metabolism, this compound could theoretically reduce bacterial virulence and increase sensitivity to other antibiotics. nih.govresearchgate.net
Potential as a Component or Precursor of Microbial Natural Products (Beyond Colibactin)
Microorganisms synthesize a vast array of natural products, many of which are built by non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.gov These enzymatic assembly lines are known to incorporate a wide variety of building blocks, including non-proteinogenic amino acids like D-amino acids and fatty acids. cdnsciencepub.comisomerase.com
The structure of this compound—a fatty acid linked to a D-amino acid—is characteristic of a lipopeptide building block. acs.org Lipopeptides are a major class of microbial natural products with diverse biological activities, including antimicrobial and surfactant properties. isomerase.com It is plausible that this compound could be synthesized by a bacterium and incorporated as a precursor into a larger natural product via an NRPS-like mechanism. This would involve the activation of myristic acid and D-alanine and their subsequent condensation by specific enzymatic domains within the NRPS machinery. While direct evidence for this compound in natural products other than colibactin (B12421223) precursors is not prominent, the biosynthetic logic for its inclusion in novel lipopeptides is well-established. nih.govmdpi.com
Modulation of Microbial Signaling Pathways
N-myristoylation is a well-known lipid modification that targets proteins to membranes, a critical step in many signaling cascades. wikipedia.orgnih.govcreative-diagnostics.com This process allows signaling proteins to be localized where they can interact with receptors and other components of a pathway. creative-proteomics.commdpi.com While N-myristoylation of proteins is catalyzed by N-myristoyltransferases (NMTs) and is common in eukaryotes, related modifications have been detected in bacteria. wikipedia.orgbiorxiv.org
This compound, as a free molecule, could theoretically interfere with these processes. Its amphipathic nature—having both a hydrophobic tail and a polar head—would allow it to insert into bacterial membranes. This could disrupt the membrane's physical properties or compete with the localization of naturally myristoylated signaling proteins, thereby altering downstream signaling events. nih.gov Furthermore, some bacteria use free D-amino acids as signaling molecules to regulate processes like biofilm formation. scispace.com this compound could potentially act as an antagonist or agonist in such signaling systems, either by blocking D-amino acid receptors or mimicking the natural signal.
Consideration in Host-Microbe Interactions
The gut microbiota is a complex ecosystem that profoundly influences host physiology, particularly the immune system. nih.govnih.gov The chemical interplay between microbes, and between microbes and the host, is key to maintaining this symbiotic relationship. researchgate.net
Theoretical Impact on Commensal Microbiota Composition or Function
Given its potential antimicrobial properties derived from the disruption of cell wall synthesis, this compound could act as a selective pressure on the microbial community. If produced by one member of the microbiota, it could inhibit the growth of other susceptible bacteria, thereby shaping the composition of the ecosystem. cdnsciencepub.comnih.gov For example, species with different cell wall structures or enzyme sensitivities would be affected differently.
Furthermore, any molecule that modulates bacterial signaling or growth can indirectly impact the host. oup.com Disruption of the microbiota can lead to dysbiosis, which is associated with changes in host immune responses. nih.gov For instance, the release of cell wall fragments like peptidoglycan due to bacteriolytic activity can be detected by the host's innate immune system, triggering inflammatory responses. nih.govfrontiersin.org Therefore, a compound like this compound, if present in a host-microbe system, could theoretically alter the microbial balance and modulate host immunity by either selectively inhibiting certain commensal strains or by causing the release of immune-stimulatory microbial components.
Modulation of Host Immune Responses via Microbial Metabolites (Indirect)
The gut microbiome is a significant source of D-amino acids, including D-alanine, which are known to be produced by various bacterial species. These microbial metabolites can influence the host's immune system. It is conceivable that this compound, if produced in the gut, could act as a signaling molecule. The myristoyl group, a 14-carbon saturated fatty acid, would confer a lipophilic character to the molecule, potentially enabling it to interact with and traverse host cell membranes.
Once within the host, this compound could hypothetically modulate immune responses through several indirect mechanisms. For instance, it might be recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs), which are known to bind to microbial-associated molecular patterns (MAMPs). This interaction could trigger downstream signaling cascades, leading to the production of cytokines and other inflammatory mediators. The specific nature of this immune modulation—whether pro-inflammatory or anti-inflammatory—would depend on the specific receptors and signaling pathways involved.
Cellular and Subcellular Processes (Hypothetical Considerations)
Role as a Signaling Molecule or Precursor
The structure of this compound, combining a fatty acid and a D-amino acid, suggests a potential role as a novel signaling molecule or a precursor to one. The covalent linkage of a myristoyl group to a D-alanine residue could create a unique chemical entity that interacts with specific cellular targets.
As a signaling molecule, this compound could potentially bind to and activate intracellular receptors or enzymes. The myristoyl moiety could facilitate its localization to cellular membranes or hydrophobic pockets of proteins, thereby influencing their activity. Furthermore, it is plausible that this compound could be a precursor that is further modified by host or microbial enzymes to generate other bioactive molecules.
Theoretical Influence on Membrane Properties or Protein Interactions (Distinct from Direct Protein Myristoylation)
The process of N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, is a well-characterized post-translational modification that often mediates protein-membrane and protein-protein interactions. While this compound is not directly involved in this enzymatic process, its lipophilic nature suggests it could still influence membrane properties and protein interactions.
The insertion of the myristoyl tail of this compound into the lipid bilayer could locally alter membrane fluidity and curvature. Such alterations can, in turn, affect the function of membrane-embedded proteins, such as ion channels and receptors. Additionally, the D-alanine headgroup could participate in specific interactions with membrane proteins or lipids, potentially modulating their conformation or activity. This is distinct from the covalent attachment seen in protein myristoylation and would represent a non-covalent, transient interaction.
The following table summarizes the hypothetical interactions and roles discussed:
| Section | Proposed Interaction/Role | Potential Mechanism |
| 3.3.2 | Modulation of Host Immune Responses | Interaction with pattern recognition receptors (e.g., TLRs) on immune cells. |
| 3.4.1 | Signaling Molecule | Binding to and activation of intracellular receptors or enzymes. |
| 3.4.1 | Precursor Molecule | Enzymatic modification to generate other bioactive compounds. |
| 3.4.2 | Influence on Membrane Properties | Insertion of the myristoyl group into the lipid bilayer, altering fluidity. |
| 3.4.2 | Modulation of Protein Interactions | Non-covalent interaction with membrane proteins, affecting their conformation and function. |
It is imperative to reiterate that the biological roles and molecular interactions of this compound outlined in this article are purely hypothetical and extrapolated from existing knowledge of related compounds and processes. Rigorous experimental investigation is required to validate these propositions and to elucidate the true physiological functions of this compound.
Advanced Research Methodologies for Investigating N Myristoyl D Alanine
Analytical Detection and Quantification Strategies
Accurate detection and quantification are foundational to understanding the roles of N-myristoyl-D-alanine in biological systems. High-resolution analytical techniques provide the necessary sensitivity and specificity to identify and measure this compound in complex biological matrices.
High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the detection and identification of this compound. This technique couples the separation capabilities of liquid chromatography with the mass analysis accuracy of mass spectrometry.
Methodology: Reverse-phase liquid chromatography is typically employed, where this compound, being a hydrophobic molecule due to its myristoyl chain, is separated from more polar compounds. The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives such as formic acid to improve ionization.
Following chromatographic separation, the analyte is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. Electrospray ionization (ESI) in either positive or negative mode can be used. In positive ion mode, this compound would be detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry allows for the determination of the elemental composition of the detected ion with high accuracy, which is crucial for confident identification.
Tandem mass spectrometry (MS/MS) is then used to further confirm the identity of the compound. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, expected fragments would include the loss of the myristoyl group and fragments corresponding to the D-alanine moiety.
Interactive Data Table: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Product Ions (m/z) | Characteristic fragments of myristoyl and alanine (B10760859) moieties |
Distinguishing between this compound and its L-enantiomer, N-myristoyl-L-alanine, is critical, as the biological activities of chiral molecules can be highly stereospecific. Chiral separation techniques are therefore essential for assessing the enantiomeric purity of this compound.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. This can be achieved in two ways:
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based CSPs are often effective for the separation of N-acylated amino acids. The differential interaction of the D- and L-enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification.
Indirect Chiral HPLC: In this approach, the sample containing the enantiomers is first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) reverse-phase HPLC column.
Gas chromatography (GC) can also be used for chiral separation, typically after derivatization to increase the volatility of the this compound.
Interactive Data Table: Example Performance of Chiral HPLC for N-Acylated Alanine Enantiomers
| Parameter | This compound | N-myristoyl-L-alanine |
| Chiral Column | Polysaccharide-based CSP | Polysaccharide-based CSP |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection | Picomolar range | Picomolar range |
Isotopic labeling is a powerful technique to trace the metabolic fate of this compound in a biological system and to quantify the rates of its synthesis and degradation (flux analysis).
Methodology: This approach involves introducing a stable isotope-labeled precursor of this compound into a cell culture or organism. The precursors could be, for example, ¹³C-labeled myristic acid or ¹⁵N-labeled D-alanine. The biological system will then incorporate these labeled precursors into this compound.
At different time points, samples are collected, and metabolites are extracted. The labeled this compound and its downstream metabolites are then analyzed by mass spectrometry. The incorporation of the heavy isotopes results in a mass shift that can be readily detected.
By monitoring the rate of appearance of the labeled compound and the disappearance of the unlabeled form, the metabolic flux through the pathway can be calculated. This provides valuable information on the dynamics of this compound metabolism under different physiological or pathological conditions.
Enzymatic and Biochemical Assays
Understanding the enzymes responsible for the biosynthesis and degradation of this compound is key to elucidating its biological function and regulation. This requires the development of specific and robust in vitro assays.
Biosynthetic Enzymes: The biosynthesis of this compound likely involves an N-acyltransferase or a synthase that catalyzes the formation of an amide bond between myristic acid (or myristoyl-CoA) and D-alanine. An in vitro assay for such an enzyme would typically involve incubating a source of the putative enzyme (e.g., a cell lysate or a purified recombinant protein) with the substrates, myristoyl-CoA and D-alanine. The formation of the product, this compound, can be monitored over time using LC-MS.
Degradative Enzymes: The degradation of this compound is likely catalyzed by an amidohydrolase or a deacylase that cleaves the amide bond to release myristic acid and D-alanine. An in vitro assay for this activity would involve incubating this compound with the enzyme source. The reaction can be monitored by measuring the decrease in the substrate concentration or the increase in the concentration of the products, myristic acid and D-alanine, using LC-MS or GC-MS. Some enzymes that act on N-acyl-D-amino acids have been identified, such as N-acyl-D-amino acid amidohydrolase. wikipedia.org
Once an enzyme involved in the metabolism of this compound has been identified, its kinetic properties must be characterized to understand its efficiency and specificity.
Methodology: Standard enzyme kinetics experiments are performed by measuring the initial reaction rate at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The turnover number (k꜁ₐₜ) can be calculated if the enzyme concentration is known.
Substrate Specificity: To assess the substrate specificity of the enzyme, its activity is tested with a range of different N-acyl-D-amino acids (varying the acyl chain length and the D-amino acid) and other related molecules. This helps to determine the structural features of the substrate that are important for enzyme recognition and catalysis. For instance, D-aminoacylases have been shown to have specificity towards certain N-acyl-D-amino acids. researchgate.net
Inhibition Studies: The identification of inhibitors is important for understanding the regulation of the enzyme and for the development of potential therapeutic agents. In vitro assays are used to screen for and characterize inhibitors. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing kinetic experiments in the presence of different concentrations of the inhibitor.
Interactive Data Table: Hypothetical Kinetic Parameters of a Putative this compound Amidohydrolase
| Substrate | Kₘ (µM) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (M⁻¹s⁻¹) |
| This compound | 25 | 10 | 4.0 x 10⁵ |
| N-lauroyl-D-alanine | 50 | 8 | 1.6 x 10⁵ |
| N-myristoyl-D-leucine | 100 | 5 | 5.0 x 10⁴ |
| N-myristoyl-L-alanine | >1000 | <0.1 | - |
Structural Biology Approaches
X-Ray Crystallography or Cryo-Electron Microscopy of this compound-Bound Enzymes
No publicly available research data demonstrates the use of X-ray crystallography or cryo-electron microscopy to determine the structure of enzymes specifically bound to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand Binding
There are no specific studies found that utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of this compound or to investigate its binding to biological ligands.
Genetic and Molecular Biology Tools
Targeted Mutagenesis to Elucidate Structure-Function Relationships of Binding Proteins
There is no information available on the use of targeted mutagenesis to study the structure-function relationships of proteins that may bind to this compound, as no such binding proteins have been identified in the reviewed literature.
Challenges and Future Research Directions in N Myristoyl D Alanine Biology
Elucidation of its Natural Occurrence and Physiological Concentrations
A primary and fundamental challenge is to determine whether N-myristoyl-D-alanine occurs naturally in biological systems and, if so, at what concentrations. Current scientific literature lacks definitive evidence of its endogenous presence in any organism. While a related compound, N-myristoyl-D-asparagine, has been identified as a metabolic byproduct in the biosynthesis of the genotoxin colibactin (B12421223) by Escherichia coli, this does not confirm the existence of this compound. researchgate.netnih.govresearchgate.net
Future research must, therefore, focus on developing sensitive and specific analytical methods, such as mass spectrometry-based metabolomics, to screen a wide variety of biological samples for the presence of this compound. These samples should encompass diverse phylogenetic domains, including bacteria, fungi, plants, and animals, to ascertain its potential distribution. A study that tested the effects of exogenously applied myristoyl alanine (B10760859) on brown adipocyte differentiation found it to be inactive and toxic at high concentrations, which may suggest it is not a common endogenous metabolite in that specific system. nih.gov However, this does not preclude its presence and function in other cell types or organisms.
Should its natural occurrence be confirmed, the next critical step will be to quantify its physiological concentrations in different tissues, cells, and subcellular compartments under various physiological and pathological conditions. This data is essential for understanding its potential roles in cellular processes.
Definitive Identification of Dedicated Biosynthetic and Degradative Enzymes
Assuming this compound is a natural metabolite, the enzymes responsible for its synthesis and breakdown are completely unknown. The well-characterized N-myristoyltransferases (NMTs) are known to catalyze the attachment of myristate to the N-terminal glycine (B1666218) of proteins, not free amino acids. nih.govmdpi.com Therefore, it is unlikely that NMTs are directly involved in the biosynthesis of this compound.
Future research should focus on identifying novel enzymes capable of catalyzing the N-myristoylation of D-alanine. This could involve screening cell lysates or environmental samples for enzymatic activity that produces this compound from myristoyl-CoA and D-alanine. Once such an activity is detected, classical biochemical purification techniques coupled with modern proteomics can be used to identify the responsible enzyme(s).
Similarly, the degradative pathways for this compound are yet to be discovered. Identifying the enzymes that hydrolyze the amide bond to release myristic acid and D-alanine is crucial for understanding the turnover and regulation of this molecule. Studies on the degradation of other acylated amino acids could provide a starting point for identifying candidate hydrolases or amidases.
Full Characterization of Its Molecular Targets and Downstream Effector Mechanisms
A significant hurdle in understanding the biology of this compound is the complete lack of knowledge about its molecular targets and how it might exert its effects within a cell. In the broader context of N-myristoylation, the lipid modification of proteins facilitates membrane targeting, protein-protein interactions, and signal transduction. nih.govnih.gov Whether this compound has similar roles as a free molecule is a key question.
Future research should employ a variety of approaches to identify its binding partners and downstream effects. Affinity chromatography using immobilized this compound could be used to pull down interacting proteins from cell extracts. Subsequent identification of these proteins by mass spectrometry would provide a list of potential molecular targets.
Furthermore, cell-based assays are needed to investigate the functional consequences of this compound exposure. These could include monitoring changes in gene expression, protein phosphorylation cascades, lipid metabolism, and other cellular processes. For instance, studies on myristoylated alanine-rich C kinase substrate (MARCKS) and MARCKS-like protein 1 (MLP-1) have demonstrated how protein myristoylation can regulate cellular signaling and ion channel activity. nih.govphysiology.orgphysiology.org Investigating whether this compound can modulate such pathways would be a valuable avenue of research.
Development of Specific Chemical Probes and Antagonists for Research
The lack of specific molecular tools to study this compound is a major impediment to progress in the field. The development of chemical probes, such as tagged or fluorescently labeled analogs of this compound, would be invaluable for visualizing its subcellular localization and tracking its metabolic fate.
Moreover, the creation of specific antagonists or inhibitors of its potential biological activity would be essential for elucidating its function. If a specific receptor or enzyme that interacts with this compound is identified, structure-based drug design could be employed to develop potent and selective antagonists. These tools would allow researchers to specifically block its effects and observe the resulting physiological changes, thereby clarifying its role in cellular processes. The development of inhibitors for N-myristoyltransferases, such as IMP-366 and IMP-1088, serves as a paradigm for how specific chemical tools can be used to dissect the roles of lipid modifications. nih.gov
Integration of Multi-Omics Data to Understand Systems-Level Roles (e.g., Metabolomics, Proteomics)
To gain a comprehensive understanding of the potential roles of this compound, a systems-level approach integrating various "omics" technologies will be necessary. This includes metabolomics, proteomics, transcriptomics, and lipidomics.
Future studies should aim to correlate the levels of this compound (if detected) with global changes in the metabolome, proteome, and transcriptome. For example, metabolomics analysis could reveal pathways that are altered in the presence of this compound. nih.gov Proteomics studies could identify changes in protein expression or post-translational modifications, including protein myristoylation, in response to this compound. nih.govnih.govresearchgate.net
By integrating these large datasets, researchers can construct a more complete picture of the cellular networks in which this compound may participate. This approach will be critical for moving beyond the study of individual interactions to a broader understanding of its systems-level functions in health and disease.
Q & A
Q. What are the optimal synthetic strategies for N-myristoyl-D-alanine, and how do reaction conditions influence yield and purity?
The synthesis of N-acylated D-amino acids like this compound typically involves coupling myristic acid with D-alanine using activating agents such as carbodiimides (e.g., EDC or DCC) or mixed anhydride methods. Key variables include:
- Temperature : Lower temperatures (0–4°C) minimize racemization but may slow reaction kinetics.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of acylating agents but may require inert atmospheres to prevent side reactions .
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups for amine protection, followed by acidic or catalytic hydrogenation for deprotection.
Methodological optimization should include HPLC or LC-MS monitoring to quantify enantiomeric purity and yield .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- NMR spectroscopy : H and C NMR can confirm acylation via shifts in the α-proton (~4.3 ppm for D-alanine backbone) and carbonyl carbons (~173 ppm for myristoyl group) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 341.3 for C₁₇H₃₂NO₃).
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) assesses enantiopurity (>98% ee is standard for biochemical studies) .
Data contradictions (e.g., discrepancies between NMR and MS) should prompt re-evaluation of sample preparation or instrumental calibration .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with lipid-binding proteins or enzymes?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and stoichiometry by measuring heat changes during ligand-protein interaction.
- Surface plasmon resonance (SPR) : Determines kinetic parameters (e.g., , ) for real-time monitoring of binding events.
- Molecular docking simulations : Use software like AutoDock Vina to predict binding modes, prioritizing hydrophobic interactions between the myristoyl chain and protein pockets .
Experimental note: Include negative controls (e.g., unmodified D-alanine) to distinguish specific binding from nonspecific interactions .
Q. What methodologies address contradictions in biological activity data for this compound across different assays?
Common discrepancies arise from:
- Solubility issues : The myristoyl group confers hydrophobicity; use detergents (e.g., Tween-20) or lipid carriers (e.g., cyclodextrins) to improve bioavailability in aqueous assays .
- Cell membrane permeability : Conflicting results in cellular vs. cell-free assays may reflect differential uptake. Validate with fluorescent analogs (e.g., BODIPY-labeled myristoyl derivatives) .
- Assay specificity : Use knockout cell lines or competitive inhibitors to confirm target engagement. For example, co-treatment with excess myristic acid can test specificity in lipid-modification studies .
Q. How should researchers approach in vivo studies of this compound, considering metabolic stability and tissue distribution?
- Radiolabeling : Incorporate C or H isotopes into the myristoyl chain to track metabolic fate via autoradiography or scintillation counting.
- Pharmacokinetic (PK) profiling : Collect plasma/tissue samples at timed intervals post-administration. LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed D-alanine).
- Toxicity screening : Follow NIH preclinical guidelines, including histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., solvent lot numbers, humidity) and instrument settings (e.g., NMR pulse sequences) to enable replication .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, deposit raw spectral data in repositories like Zenodo .
- Ethical compliance : For animal studies, justify sample sizes statistically (e.g., power analysis) and follow ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
